molecular formula C15H11N3OS2 B12736184 8H-(1,3,4)Thiadiazolo(3,2-a)thieno(2,3-d)pyrimidin-8-one, 6,7-dimethyl-2-phenyl- CAS No. 88753-87-1

8H-(1,3,4)Thiadiazolo(3,2-a)thieno(2,3-d)pyrimidin-8-one, 6,7-dimethyl-2-phenyl-

Cat. No.: B12736184
CAS No.: 88753-87-1
M. Wt: 313.4 g/mol
InChI Key: UKHPNHWFFJSQFS-UHFFFAOYSA-N
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Description

8H-(1,3,4)Thiadiazolo(3,2-a)thieno(2,3-d)pyrimidin-8-one, 6,7-dimethyl-2-phenyl- is a heterocyclic compound that belongs to the class of thiadiazolo-thienopyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes nitrogen, sulfur, and oxygen atoms, contributes to its reactivity and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8H-(1,3,4)Thiadiazolo(3,2-a)thieno(2,3-d)pyrimidin-8-one, 6,7-dimethyl-2-phenyl- typically involves multi-component reactions. One common method includes the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido-[4,5-d]pyrimidine-2,4(1H,3H)-diones in the presence of triethylamine . Another method involves the use of acidic ionic liquid catalysts in ethylene glycol, which provides a greener synthesis route .

Industrial Production Methods

Industrial production of this compound may involve large-scale multi-component reactions using robust and sustainable catalysts such as vanadium oxide loaded on fluorapatite. This method offers advantages like rapid synthesis, mild reaction conditions, and high yields .

Chemical Reactions Analysis

Types of Reactions

8H-(1,3,4)Thiadiazolo(3,2-a)thieno(2,3-d)pyrimidin-8-one, 6,7-dimethyl-2-phenyl- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: It can undergo nucleophilic substitution reactions, especially at positions activated by the electron-withdrawing groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate can be used.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines.

Scientific Research Applications

8H-(1,3,4)Thiadiazolo(3,2-a)thieno(2,3-d)pyrimidin-8-one, 6,7-dimethyl-2-phenyl- has several scientific research applications:

Mechanism of Action

The mechanism of action of 8H-(1,3,4)Thiadiazolo(3,2-a)thieno(2,3-d)pyrimidin-8-one, 6,7-dimethyl-2-phenyl- involves its interaction with specific molecular targets and pathways. It can inhibit enzymes or receptors involved in disease processes. For example, it may inhibit bacterial DNA gyrase, leading to antibacterial effects . The presence of nitrogen and sulfur atoms in its structure allows it to form strong interactions with biological targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8H-(1,3,4)Thiadiazolo(3,2-a)thieno(2,3-d)pyrimidin-8-one, 6,7-dimethyl-2-phenyl- is unique due to its fused ring structure, which combines the properties of thiadiazoles and thienopyrimidines. This unique structure enhances its reactivity and biological activity, making it a valuable compound for research and development in various fields.

Properties

CAS No.

88753-87-1

Molecular Formula

C15H11N3OS2

Molecular Weight

313.4 g/mol

IUPAC Name

4,5-dimethyl-11-phenyl-6,10-dithia-1,8,12-triazatricyclo[7.3.0.03,7]dodeca-3(7),4,8,11-tetraen-2-one

InChI

InChI=1S/C15H11N3OS2/c1-8-9(2)20-13-11(8)14(19)18-15(16-13)21-12(17-18)10-6-4-3-5-7-10/h3-7H,1-2H3

InChI Key

UKHPNHWFFJSQFS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC2=C1C(=O)N3C(=N2)SC(=N3)C4=CC=CC=C4)C

Origin of Product

United States

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